molecular formula C₅₀H₇₁N₁₃O₁₄ B612586 NP 396 CAS No. 158475-79-7

NP 396

Cat. No.: B612586
CAS No.: 158475-79-7
M. Wt: 1078.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NP 396, also known as Nucleoprotein (396-404), is a defined peptide fragment corresponding to amino acids 396 to 404 of the lymphocytic choriomeningitis virus (LCMV) nucleoprotein. This compound is characterized as an immunodominant, H-2D b -restricted epitope, making it a critical molecular tool for studying antiviral CD8+ T-cell responses. It is widely used in immunology research as a model viral antigen. In research settings, the this compound peptide is primarily utilized in the context of LCMV infection models to investigate mechanisms of T-cell reactivity, immune-mediated pathology, and clonal exhaustion. Studies have demonstrated that the T-cell response to this specific epitope can determine disease outcome, balancing viral clearance against potential immunopathology. The peptide is compatible with various experimental applications, including the generation and specific detection of epitope-specific T-cells, often using MHC tetramers, as well as in intracellular cytokine staining and T-cell functional assays to elucidate fundamental processes in viral immunology. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

158475-79-7

Molecular Formula

C₅₀H₇₁N₁₃O₁₄

Molecular Weight

1078.18

sequence

One Letter Code: FQPQNGQFI

Synonyms

NP 396

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The NP396 peptide (FQPQNGQFI) is synthesized via SPPS, a method enabling sequential addition of protected amino acids to a resin-bound chain. The process begins with the selection of a Fmoc (fluorenylmethyloxycarbonyl)-protected amino acid resin, typically Wang or Rink amide resin, to ensure C-terminal amidation or acid termination, respectively. Coupling reactions utilize activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine) to facilitate amide bond formation. Each coupling step is followed by Fmoc deprotection using 20% piperidine in dimethylformamide (DMF).

Post-synthesis, the peptide-resin is cleaved using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane, and ethanedithiol (94:2.5:2.5:1 v/v) to remove side-chain protecting groups. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Table 1: SPPS Parameters for NP396 Synthesis

ParameterSpecification
ResinRink amide MBHA (0.65 mmol/g)
Coupling ReagentHBTU/DIEA (4:6 molar ratio)
Deprotection Agent20% piperidine in DMF
Cleavage CocktailTFA/H2O/TIS/EDT (94:2.5:2.5:1)
Purity (Post-HPLC)>90% (analytical HPLC, C18 column)

Purification and Validation

Crude NP396 is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 0.1% TFA in water/acetonitrile (5–95% over 60 minutes). Fractions are analyzed at 220 nm, and purity is confirmed by analytical HPLC and mass spectrometry (MS). Electrospray ionization (ESI)-MS typically yields a molecular ion [M+H]+ at m/z 1085.3, consistent with the theoretical mass of FQPQNGQFI (1084.2 Da).

In Vivo Generation of NP396-Specific CD8+ T Cells

LCMV Infection and Splenocyte Isolation

To generate NP396-specific CTLs, C57BL/6 mice are inoculated intravenously with 200 plaque-forming units (PFU) of LCMV-WE. At 4 weeks post-infection, spleens are harvested, and splenocytes are isolated via Ficoll-gradient centrifugation using lymphocyte separation medium (density: 1.077–1.080 g/mL). This step enriches for mononuclear cells, including antigen-specific T cells.

Restimulation and CTL Expansion

Purified splenocytes are restimulated with γ-irradiated (4,500 rads) antigen-presenting cells (APCs) pulsed with 10⁻⁷ M NP396 peptide at a 10:1 responder-to-APC ratio. Cultures are supplemented with 20 U/mL interleukin-2 (IL-2) to promote CTL expansion. After 6 days, cells are re-purified via Ficoll centrifugation and maintained in CTL medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, and 50 μM β-mercaptoethanol) for functional assays.

Table 2: In Vivo Immunization Protocol

ParameterSpecification
Mouse StrainC57BL/6
LCMV StrainWE (200 PFU, i.v.)
Restimulation PeptideNP396-404 (10⁻⁷ M)
IL-2 Concentration20 U/mL
Culture Duration6 days

Analytical Validation of NP396-Specific Responses

Intracellular Cytokine Staining (ICS)

NP396-specific CD8+ T cells are quantified via ICS for interferon-γ (IFN-γ). Splenocytes are incubated with NP396-pulsed APCs (BMA cells) and brefeldin A (10 μg/mL) for 5 hours. Cells are stained with anti-CD8α-PerCP-Cy5.5 and anti-IFN-γ-FITC, followed by flow cytometry analysis. NP396-specific populations typically range from 10–30% of CD8+ T cells in LCMV-immune mice.

Tetramer Staining

MHC class I tetramers (Db/NP396) are used to stain NP396-specific T cells. Cells are incubated with PE-labeled tetramers (1:100 dilution) for 1 hour at 4°C, washed, and analyzed by flow cytometry. This method confirms the immunodominance hierarchy, with NP396-specific cells dominating acute LCMV responses but declining during chronic infection.

Impact of TLR Agonists on NP396 Immunodominance

Co-administration of TLR3 (poly I:C) and TLR2 (Pam3CSK4) agonists reduces NP396-specific CD8+ T cell responses by impairing cross-presentation. This shifts immunodominance to subdominant epitopes like GP276-286, as shown by a 2-fold decrease in NP396-specific cells (Fig. 1A–B). Mechanisms include reduced dendritic cell cross-priming and altered cytokine milieus favoring GP276 expansion.

Applications in Viral Immunology

NP396 serves as a model epitope for studying antiviral immunity, immunodominance, and T cell exhaustion. Its well-defined preparation protocols enable reproducible investigations into vaccine design and adoptive T cell therapies. Recent studies highlight its utility in exploring checkpoint blockade efficacy and metabolic reprogramming of virus-specific T cells .

Chemical Reactions Analysis

Types of Reactions

NP 396 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .

Scientific Research Applications

NP 396 has a wide range of applications in scientific research:

Mechanism of Action

NP 396 exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to the activation and proliferation of these immune cells. The interaction between this compound and MHC class I molecules is crucial for the initiation of cytotoxic T-cell responses against LCMV-infected cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on the available

Structural and Functional Context

NP 396 vs. Nanoparticles (NPs): this compound: A peptide epitope with defined biological activity in viral immunity. Nanoparticles (e.g., DG4-Polox-Coumarin NP, ZnO NP): Engineered nanomaterials with applications in drug delivery (e.g., coumarin-loaded dendrimers) or agriculture (e.g., zinc oxide nanoparticles for foliar uptake) . Key Differences:

Property This compound (Peptide) DG4-Polox-Coumarin NP ZnO NP
Primary Use Immunological research Drug delivery Agricultural/industrial use
Solubility Water-soluble Dependent on poloxamer matrix Poor water solubility
Storage Stability Stable at -20°C Sensitive to ambient temperature Stable under varied conditions

This compound vs. Natural Products (NPs) :

  • broadly references "natural products" (NPs) as chemically diverse compounds for drug discovery. Unlike this compound, which is a synthetic peptide mimicking a viral epitope, natural NPs are derived from biological sources (e.g., plants, microbes) and often have complex structures .

Biomedical Relevance

  • This compound : Used to model antigen-specific T-cell responses in LCMV infection studies .
  • Other NPs: Nosocomial Pneumonia (NP) Risk Factors: In , "NP" refers to nosocomial pneumonia, where factors like antibiotic use (OR 6.396) increase infection risk. This highlights the contextual variability of "NP" terminology in research . Nephrotic Proteinuria (NP): compares renal biopsy findings in NP (nephrotic proteinuria) and NNP (non-nephrotic proteinuria), unrelated to the peptide this compound .

Limitations in Comparative Data

The evidence lacks direct comparisons between this compound and structurally/functionally similar peptides (e.g., other viral epitopes like influenza NP 366–374). However, this compound’s role as an immunodominant epitope aligns with broader research trends in virology, where similar peptides are used to study MHC-I-restricted immune responses .

Q & A

Q. What is the structural and functional significance of NP 396 in LCMV infection models?

this compound (sequence: Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile) is an H-2D(b)-restricted immunodominant epitope derived from the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein. It serves as a critical model for studying CD8+ T-cell responses in murine models due to its strong MHC-I binding affinity and reproducibility in eliciting immune reactions. Methodologically, researchers use tetramer staining and ELISPOT assays to quantify this compound-specific T-cell activation .

Q. What experimental models are optimal for studying this compound-specific immune responses?

H-2D(b)-transgenic mice are the gold standard for this compound studies. These models allow precise evaluation of T-cell receptor (TCR) avidity, clonal expansion, and memory formation. Researchers should standardize peptide purity (≥95%) and storage conditions (-20°C) to minimize batch variability. Immunization protocols often combine this compound with adjuvants like poly(I:C) to enhance dendritic cell priming .

Q. How do researchers validate the specificity of this compound-MHC interactions in vitro?

Surface plasmon resonance (SPR) or competitive binding assays using H-2D(b)-expressing cell lines (e.g., RMA-S) are employed. These methods quantify binding kinetics (e.g., dissociation constants, KD) and assess whether amino acid substitutions (e.g., Gln→Ala at position 4) impair MHC anchoring .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in this compound-induced T-cell exhaustion studies?

Contradictions may arise from differences in LCMV strains (e.g., Armstrong vs. Clone 13), infection duration, or T-cell sampling timepoints. Researchers should include longitudinal sampling (e.g., days 7, 14, 30 post-infection) and use flow cytometry to track PD-1/TIM-3 co-expression. Control groups must account for MHC haplotype variations (e.g., C57BL/6 vs. BALB/c mice) and adjuvant effects .

Q. How can computational methods enhance epitope optimization for this compound analogs?

Tools like NetMHCpan predict MHC-I binding affinities for this compound variants. Researchers can perform in silico alanine scanning to identify residues critical for TCR recognition (e.g., Phe at position 1 and Ile at position 9). Experimental validation via IFN-γ ELISPOT and cytotoxicity assays is essential to confirm computational predictions .

Q. What statistical approaches address variability in this compound-driven immune response data across replicates?

Non-parametric tests (e.g., Mann-Whitney U) are recommended for small sample sizes (n < 10). For longitudinal data, mixed-effects models account for intra-subject correlations. Researchers should report effect sizes (e.g., Cohen’s d) and use power analysis to determine subgroup adequacy (e.g., ≥9 samples per group for defect rates of 6%) .

Q. How do researchers differentiate this compound cross-reactivity from off-target T-cell activation?

Single-cell TCR sequencing paired with peptide-MHC tetramer staining identifies clonotypes specific to this compound. Negative controls include irrelevant peptides (e.g., OVA257-264) and MHC-blocking assays. Cross-reactivity risk increases with peptide homology (e.g., this compound vs. LCMV NP205-212), necessitating sequence alignment tools like BLAST .

Methodological Guidelines

  • Data Integrity : Adhere to NIH preclinical reporting guidelines (e.g., detailing peptide synthesis protocols, storage conditions) to ensure reproducibility .
  • Ethical Reporting : Disclose murine strain-specific immune response limitations and avoid overgeneralizing findings to non-H-2D(b) models .
  • Conflict Resolution : Use systematic reviews (PRISMA frameworks) to reconcile contradictory results, emphasizing study design heterogeneity (e.g., infection dose, readout assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.